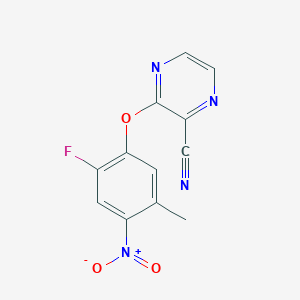
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is an organic compound with the molecular formula C12H7FN4O3 This compound is characterized by the presence of a pyrazine ring substituted with a fluorine atom, a methyl group, a nitro group, and a phenoxy group
Méthodes De Préparation
The synthesis of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile typically involves multiple steps, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 2-fluoro-5-methyl-4-nitrophenol with pyrazine-2-carbonitrile under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Analyse Des Réactions Chimiques
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-(2-Fluoro-4-nitrophenoxy)pyrazine-2-carbonitrile: Lacks the methyl group, which may affect its reactivity and applications.
3-(2-Fluoro-5-methylphenoxy)pyrazine-2-carbonitrile: Lacks the nitro group, which can influence its chemical properties and biological activity.
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring, which can alter its chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H7FN4O3 |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H7FN4O3/c1-7-4-11(8(13)5-10(7)17(18)19)20-12-9(6-14)15-2-3-16-12/h2-5H,1H3 |
Clé InChI |
FQLLZUYKRUQZGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=NC=CN=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















